molecular formula C19H16Cl2 B14706698 2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene CAS No. 22242-71-3

2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene

Cat. No.: B14706698
CAS No.: 22242-71-3
M. Wt: 315.2 g/mol
InChI Key: IISIUNGMFSDYNO-UHFFFAOYSA-N
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Description

2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a 2,2-dichloroethyl group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene typically involves the reaction of 1-methyl-4-phenylnaphthalene with 2,2-dichloroethyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the naphthalene ring. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or ferric chloride. The reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and isolation of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the dichloroethyl group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 2-ethyl-1-methyl-4-phenylnaphthalene.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloroethyl methyl ether: Similar in structure but with an ether linkage instead of a naphthalene ring.

    2,4-Dichlorophenoxyacetic acid: Contains dichloroethyl groups but is primarily used as a herbicide.

Uniqueness

2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

22242-71-3

Molecular Formula

C19H16Cl2

Molecular Weight

315.2 g/mol

IUPAC Name

2-(2,2-dichloroethyl)-1-methyl-4-phenylnaphthalene

InChI

InChI=1S/C19H16Cl2/c1-13-15(12-19(20)21)11-18(14-7-3-2-4-8-14)17-10-6-5-9-16(13)17/h2-11,19H,12H2,1H3

InChI Key

IISIUNGMFSDYNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=CC=CC=C12)C3=CC=CC=C3)CC(Cl)Cl

Origin of Product

United States

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